molecular formula C11H23ClO3S B13494140 2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride

2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride

Cat. No.: B13494140
M. Wt: 270.82 g/mol
InChI Key: NNUGQIQICIJMON-UHFFFAOYSA-N
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Description

2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S. This compound is known for its utility in various chemical reactions and its applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 4-methylpentan-2-ol with butane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes where the reactants are combined in large reactors. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical syntheses and modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific reactivity and the stability of the resulting products. Its unique structure allows for selective reactions, making it valuable in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

2-(4-methylpentan-2-yloxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-5-11(8-16(12,13)14)7-15-10(4)6-9(2)3/h9-11H,5-8H2,1-4H3

InChI Key

NNUGQIQICIJMON-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(C)CC(C)C)CS(=O)(=O)Cl

Origin of Product

United States

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